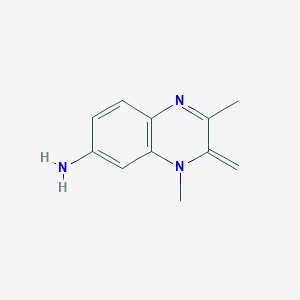

2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine

Beschreibung

2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine is a quinoxaline derivative characterized by a partially saturated dihydroquinoxaline core, a methylidene group (=CH2) at position 3, and methyl substituents at positions 2 and 4. This compound’s structural complexity distinguishes it from simpler quinoxaline derivatives, as the methylidene group introduces a site of unsaturation, while the dihydroquinoxaline moiety reduces aromaticity compared to fully conjugated systems.

Eigenschaften

CAS-Nummer |

61149-65-3 |

|---|---|

Molekularformel |

C11H13N3 |

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

2,4-dimethyl-3-methylidenequinoxalin-6-amine |

InChI |

InChI=1S/C11H13N3/c1-7-8(2)14(3)11-6-9(12)4-5-10(11)13-7/h4-6H,2,12H2,1,3H3 |

InChI-Schlüssel |

YNOJKGXNFJYGQE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C(C=C2)N)N(C1=C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Comparative Data Table of Preparation Methods

Detailed Analysis and Notes

Substrate Scope and Regioselectivity: The methods employing o-phenylenediamines show variability in regioselectivity depending on substituents. Electron-withdrawing groups tend to improve regioselectivity, which is important for synthesizing specific isomers of 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine or related compounds.

Catalyst and Condition Sensitivity: While some methods require catalysts or phase-transfer agents, others achieve synthesis under catalyst-free conditions, which can be advantageous for scalability and reducing impurities.

Innovative Carbon Insertion: The carbon atom insertion method via NHC intermediates represents a novel molecular editing strategy that could be adapted for the synthesis of methylidene-substituted dihydroquinoxalines, potentially including the target compound.

Functional Group Compatibility: Hydrazide-based methods enable further derivatization, which could be useful for introducing the amino group at position 6 or methylidene substituents through subsequent transformations.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- As a building block for synthesizing bioactive compounds: 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine can be used as a starting material or intermediate in the synthesis of various biologically active compounds . For example, quinoxalinone derivatives, which can be synthesized using related compounds, have demonstrated anticancer, analgesic, and enzyme-inhibiting properties .

- Antiviral agent research: Quinoxaline derivatives are of growing interest in the development of antiviral treatments . Though not a direct example, compounds with a quinoxaline moiety have displayed activity against coxsackievirus B5 (CBV5) .

- Antimicrobial research: Research indicates that compounds containing oxadiazole rings have antibacterial and antiparasitic effects . One study showed that a compound with an oxadiazole group had bacteriostatic activity against Citrobacter freundii, Haemophilus influenzae, and S. pneumoniae isolates, as well as antileishmanial activity against Leishmania major promastigotes .

- Anticancer research: Other related compounds, such as isatin-derived spirocyclic α-methylene-γ-butyrolactones and N4-(2-substituted quinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one compounds, have been investigated as potential anticancer agents .

- Synthesis of quinoxalinones via carbon atom insertion: N-heterocyclic carbenes (NHCs) react with 2-(methylsulfonyl)chromones, which presumably generates key chromonylbenzimidazolium intermediates, and the subsequent addition of an aqueous NaOH solution initiates a ring expansion where the carbon atom located at position 2 of the chromone is inserted into the imidazole ring to afford the quinoxalinones .

Due to the limited information in the search results, specific case studies directly involving 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine are unavailable. However, research on related compounds provides insight into potential applications:

- Antitumor Activity: One study identified a compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2), which inhibited tumor growth in mice by 62% at 1.0 mg/kg without causing obvious signs of toxicity .

- Anti-proliferative Activity: Researchers synthesized N4-(2-substituted quinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one compounds and evaluated their anti-proliferative activity against several cancer cell lines, including lung carcinoma, breast cancer, and multidrug-resistant cell lines .

Future Research Directions

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cholesteryl ester transfer proteins, contributing to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The closest analog referenced in the evidence is 2,3-dimethylquinoxalin-6-amine (CAS 7576-88-7), which shares the quinoxaline backbone and an amine group at position 6 but differs in substituent positions and structural features. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Structural Implications

Aromaticity and Reactivity: The 2,3-dimethylquinoxalin-6-amine is fully aromatic, favoring stability and π-π interactions. Its reactivity is dominated by electrophilic substitution at the electron-rich amine and methyl-substituted positions . The methylidene group (=CH2) at position 3 may act as a Michael acceptor or participate in cycloaddition reactions.

Steric and Electronic Effects :

- The 2,4-dimethyl substitution in the target compound creates a sterically hindered environment, which could impede nucleophilic attacks compared to the 2,3-dimethyl analog. The methylidene group’s electron-withdrawing effect might also alter electronic distribution.

Biologische Aktivität

2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine (CAS No. 61149-65-3) is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. Its unique structure suggests potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine can be represented as follows:

This compound features a quinoxaline core, which is known for its diverse pharmacological properties.

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine exhibit significant neuroprotective properties. A notable study focused on the inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are crucial in the treatment of Alzheimer's disease (AD). The compound 3e , a derivative of quinoxaline, demonstrated potent inhibition with IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, suggesting that derivatives may share similar properties with 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine .

3. Cytotoxicity and Safety Profiles

In assessing the safety profile of compounds in this class, cytotoxicity studies are paramount. The aforementioned derivative 3e showed no toxicity in PC12 cells at concentrations below 12.5 µM and lacked acute toxicity in vivo at doses up to 2500 mg/kg . This indicates a favorable safety profile that could extend to 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine.

Data Summary

| Activity | IC50 Values | Reference |

|---|---|---|

| AChE Inhibition | 0.28 µM | |

| MAO-A Inhibition | 0.91 µM | |

| Antibacterial Activity | MIC = 50 µg/ml | |

| Cytotoxicity (PC12) | No toxicity < 12.5 µM |

Case Studies

- Alzheimer’s Disease Models : A study explored the efficacy of quinoxaline derivatives in AD models, demonstrating that compounds with similar structures to 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine significantly reduced neurodegeneration markers and improved cognitive function in animal models .

- Antimicrobial Efficacy : Another research project tested various quinoxaline derivatives against clinically isolated pathogens and found promising results indicating their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.